molecular formula C20H12ClFN6O2S B2546955 N-(2,5-dimethylphenyl)-2-ethyl-5-[5-(trifluoromethyl)isoxazol-3-yl]benzenesulfonamide CAS No. 1112407-41-6

N-(2,5-dimethylphenyl)-2-ethyl-5-[5-(trifluoromethyl)isoxazol-3-yl]benzenesulfonamide

Cat. No.: B2546955
CAS No.: 1112407-41-6
M. Wt: 454.86
InChI Key: MXQLEGOCYSPDBH-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-ethyl-5-[5-(trifluoromethyl)isoxazol-3-yl]benzenesulfonamide is a useful research compound. Its molecular formula is C20H12ClFN6O2S and its molecular weight is 454.86. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Enzymatic Inhibition Properties

Research has shown that sulfonamide derivatives exhibit significant antibacterial and enzymatic inhibition properties. For example, studies on benzenesulfonamide derivatives have demonstrated moderate to high activity against both Gram-positive and Gram-negative bacterial strains. These compounds have also shown promising results in inhibiting α-glucosidase enzymes, which could have implications for treating diseases like diabetes (Abbasi et al., 2016)[https://consensus.app/papers/synthesis-characterization-antibacterial-αglucosidase-abbasi/de37c0320f1d5ccbb4ffc146163242f4/?utm_source=chatgpt].

Antitumor and Anticancer Applications

The synthesis of novel benzenesulfonamide derivatives has been explored for their potential antitumor and anticancer applications. Some derivatives have demonstrated excellent in vitro antitumor activity against cell lines such as HepG2 and MCF-7, indicating their potential as therapeutic agents in cancer treatment (Fahim & Shalaby, 2019)[https://consensus.app/papers/synthesis-evaluation-docking-calculations-novel-fahim/c79f3cfb1c3c54b79227663ae2fc8eda/?utm_source=chatgpt].

Analgesic, Anti-Inflammatory, and Antioxidant Activities

Celecoxib derivatives, including compounds with structures similar to N-(2,5-dimethylphenyl)-2-ethyl-5-[5-(trifluoromethyl)isoxazol-3-yl]benzenesulfonamide, have been synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These studies suggest potential for development into therapeutic agents due to their favorable biological activities and low toxicity (Küçükgüzel et al., 2013)[https://consensus.app/papers/synthesis-characterization-celecoxib-derivatives-küçükgüzel/f3bd411b736b5d23a2d9261b73b95092/?utm_source=chatgpt].

Photochromic Properties and Material Science Applications

The photochromic properties of methylacrylate polymers with sulfonamide-substituted azobenzene side chains, related to this compound, have been investigated for applications in material science. These materials exhibit promising features for future technological applications, such as data storage and photo-responsive materials, due to their reversible trans–cis isomerization upon illumination (Ortyl et al., 2002)[https://consensus.app/papers/methylacrylate-polymers-side-chains-containing-ortyl/fb8caa842e755d68869706b09ee9e052/?utm_source=chatgpt].

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(2,5-dimethylphenyl)-2-ethyl-5-[5-(trifluoromethyl)isoxazol-3-yl]benzenesulfonamide involves the reaction of 2,5-dimethylphenylamine with ethyl 5-(trifluoromethyl)isoxazole-3-carboxylate to form N-(2,5-dimethylphenyl)-2-ethyl-5-(isoxazol-3-yl)benzenesulfonamide, which is then reacted with sulfuric acid to yield the final product.", "Starting Materials": [ "2,5-dimethylphenylamine", "ethyl 5-(trifluoromethyl)isoxazole-3-carboxylate", "sulfuric acid" ], "Reaction": [ "Step 1: 2,5-dimethylphenylamine is reacted with ethyl 5-(trifluoromethyl)isoxazole-3-carboxylate in the presence of a base such as sodium hydride or potassium carbonate to form N-(2,5-dimethylphenyl)-2-ethyl-5-(isoxazol-3-yl)benzenesulfonamide.", "Step 2: The resulting product from step 1 is then treated with sulfuric acid to yield the final product, N-(2,5-dimethylphenyl)-2-ethyl-5-[5-(trifluoromethyl)isoxazol-3-yl]benzenesulfonamide." ] }

CAS No.

1112407-41-6

Molecular Formula

C20H12ClFN6O2S

Molecular Weight

454.86

IUPAC Name

6-[[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C20H12ClFN6O2S/c21-14-7-6-11(8-15(14)22)17-24-16(30-27-17)10-31-20-25-18-13(9-23-26-18)19(29)28(20)12-4-2-1-3-5-12/h1-9H,10H2,(H,23,26)

InChI Key

MXQLEGOCYSPDBH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(NN=C3)N=C2SCC4=NC(=NO4)C5=CC(=C(C=C5)Cl)F

solubility

not available

Origin of Product

United States

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